4-(Hydroxyamino)naphthalen-1-ol
Description
Contextual Significance of Hydroxyamino and Naphthalene (B1677914) Moieties in Organic Chemistry
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry. ijpsjournal.com Its rigid, planar structure serves as a versatile scaffold for the development of a wide array of therapeutic agents. ijpsjournal.comnih.gov Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ijpsjournal.comnih.govekb.eg The reactivity of the naphthalene ring system, particularly its susceptibility to electrophilic substitution and oxidation, allows for diverse functionalization, leading to compounds with tailored pharmacological profiles. nih.govwikipedia.org For instance, drugs like naproxen (B1676952) (an anti-inflammatory agent) and propranolol (B1214883) (a beta-blocker) feature the naphthalene core, highlighting its importance in drug design. nih.govekb.eg
The hydroxyamino group (-NHOH) is a reactive functional group that is an oxygenated derivative of ammonia. britannica.com It is a key player in organic synthesis, primarily utilized in the formation of oximes from aldehydes and ketones. atamanchemicals.comontosight.aiwikipedia.org Oximes are valuable intermediates in various chemical transformations, including the Beckmann rearrangement for the synthesis of amides and the production of nylon-6. britannica.comatamanchemicals.comwikipedia.org Hydroxylamines and their salts also act as potent reducing agents and antioxidants. britannica.comatamanchemicals.comchemeurope.com In biological contexts, hydroxylamine (B1172632) is an intermediate in nitrification and can act as a mutagen by modifying DNA bases. atamanchemicals.comwikipedia.org
Overview of Research Trajectories for Naphthalene-Based Compounds and Hydroxylamines
Research into naphthalene-based compounds continues to be a vibrant area of investigation. Current research focuses on synthesizing novel derivatives with enhanced biological activity and reduced toxicity. nih.gov The exploration of naphthalene derivatives spans a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. ijpsjournal.comekb.eg The development of new synthetic methodologies to functionalize the naphthalene ring selectively remains a key objective. ijcmas.com
The field of hydroxylamines is also an active area of research. ontosight.ai Scientists are exploring their use in the development of new synthetic methods, including their application in the synthesis of complex nitrogen-containing heterocycles. ontosight.ai The reactivity of hydroxylamines as nucleophiles and their ability to participate in various rearrangement reactions are being harnessed to create novel molecular architectures. chemeurope.com Furthermore, the biological roles of hydroxylamines and their derivatives are being investigated, with a focus on their potential as enzyme inhibitors and probes for biological processes. atamanchemicals.comchemeurope.com
Identification and Role of 4-(Hydroxyamino)naphthalen-1-ol in Specific Chemical and Biological Processes
While extensive research exists on naphthalene and hydroxylamine moieties individually, specific studies on this compound are less common. However, based on the known reactivity of its constituent parts, its potential roles can be inferred. The compound is a derivative of 1,4-aminonaphthol, a known metabolite and a compound with noted chemical reactivity. pharmaffiliates.comnih.govsigmaaldrich.comnih.gov
In chemical processes, this compound would be expected to exhibit both nucleophilic and reducing properties due to the hydroxyamino group. chemeurope.com The naphthalene ring system, activated by the electron-donating hydroxyl and hydroxyamino groups, would be susceptible to electrophilic attack. wikipedia.org The compound could potentially serve as a precursor in the synthesis of more complex heterocyclic systems or as a ligand in coordination chemistry.
From a biological perspective, the compound's structure suggests potential for various activities. Naphthalene derivatives are known to intercalate with DNA and inhibit enzymes, and the presence of the hydroxyamino group could confer additional modes of action, such as acting as a pro-drug that can be metabolized to a more active form. nih.gov The structural similarity to 1,4-naphthoquinone (B94277), a known biologically active scaffold, suggests that this compound could participate in redox cycling and generate reactive oxygen species. nih.gov
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Key Features |
| Naphthalene | C₁₀H₈ | Bicyclic aromatic hydrocarbon, precursor for many industrial chemicals. ekb.eg |
| 1-Naphthol (B170400) | C₁₀H₈O | Naphthalene homolog of phenol, used in the synthesis of dyes and pharmaceuticals. wikipedia.orgatamanchemicals.com |
| Hydroxylamine | NH₂OH | Inorganic compound, used as a reducing agent and in the synthesis of oximes. atamanchemicals.comwikipedia.org |
| 4-Amino-1-naphthol (B40241) | C₁₀H₉NO | A derivative of naphthol with an amino group, known for its chemical reactivity. nih.govsigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(hydroxyamino)naphthalen-1-ol |
InChI |
InChI=1S/C10H9NO2/c12-10-6-5-9(11-13)7-3-1-2-4-8(7)10/h1-6,11-13H |
InChI Key |
UJUBYVRYNQGAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NO |
Origin of Product |
United States |
Synthesis Methodologies and Strategies for 4 Hydroxyamino Naphthalen 1 Ol and Its Analogues
De Novo Synthetic Routes to the Naphthalene (B1677914) Core
The formation of the naphthalene ring system is a critical first step. Methodologies such as multi-component reactions and Stobbe condensation provide efficient means to construct this bicyclic aromatic scaffold.
Multi-Component Reactions and Annulation Strategies
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are advantageous for creating molecular complexity in a time- and resource-effective manner. nih.govyoutube.com In the context of naphthalene synthesis, MCRs can be designed to assemble the bicyclic ring system from simpler acyclic or monocyclic precursors. For instance, a one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines in water has been shown to be a highly efficient and environmentally friendly approach for the synthesis of complex heterocyclic scaffolds. rsc.org
Pseudo-multicomponent reactions, a related class of reactions, involve at least one reactant participating in multiple steps of the reaction sequence. researchgate.net These can also be employed for the synthesis of complex fused-ring systems. Annulation strategies, which involve the formation of a new ring onto an existing one, are also a cornerstone of naphthalene synthesis. These can be achieved through various cyclization reactions, often triggered by the formation of key carbon-carbon or carbon-heteroatom bonds.
Stobbe Condensation and Related Cyclization Approaches for Naphthol Formation
The Stobbe condensation is a powerful tool in organic synthesis for the formation of alkylidene succinic acids or their monoesters. chemistry-reaction.comunacademy.com This reaction involves the base-mediated condensation of ketones or aldehydes with dialkyl succinates. chemistry-reaction.comunacademy.com A key feature of the Stobbe condensation is the formation of a γ-lactone intermediate, which then undergoes ring-opening to yield the final product. chemistry-reaction.comorganicchemistrytutor.com This process is practically irreversible, which often leads to high yields. unacademy.com
When combined with subsequent reactions like Friedel-Crafts acylation, the Stobbe condensation can be effectively utilized to construct the naphthalene core, specifically leading to the formation of naphthols (hydroxynaphthalenes). chemistry-reaction.comunacademy.com For example, the condensation of an appropriate benzaldehyde (B42025) with dimethyl succinate (B1194679) can lead to an intermediate that, upon cyclization, forms a tetralone. juniperpublishers.com Further synthetic manipulations can then convert the tetralone into the desired naphthol. This approach has been successfully applied in the formal total synthesis of natural products like Rishitinol. juniperpublishers.com
Introduction of the Hydroxyamino Functionality
Once the naphthalene core is established, the next critical step is the introduction of the hydroxyamino group at the desired position. This is typically achieved through the reduction of a precursor functional group, most commonly a nitro or nitroso group.
Reduction Chemistry: Nitro- and Nitroso-Precursor Transformations to Hydroxylamines
The reduction of aromatic nitro compounds is a primary method for the synthesis of aryl hydroxylamines. mdpi.com This transformation can be achieved using various reducing agents and catalytic systems. The reduction proceeds in a stepwise manner, first to the nitroso intermediate, then to the hydroxylamine (B1172632), and finally to the amine. google.com Controlling the reaction conditions is crucial to stop the reduction at the hydroxylamine stage, as over-reduction to the more thermodynamically stable amine is a common side reaction. mdpi.com
Catalytic hydrogenation using supported metal catalysts, such as platinum on silica (B1680970) (Pt/SiO2), has been shown to be effective for the selective synthesis of N-aryl hydroxylamines from nitroaromatics. rsc.org The addition of promoters, like certain amines, can enhance the conversion of the nitroaromatic, while additives such as dimethyl sulfoxide (B87167) can inhibit the further hydrogenation of the hydroxylamine to the corresponding aniline. rsc.org Other reducing systems, such as hydrazine (B178648) with a palladium on carbon (Pd/C) catalyst, have also been employed for the preparation of N-hydroxylamines from their corresponding nitro derivatives. nih.gov The use of nitroreductase enzymes also offers a biocatalytic route to hydroxylamines from nitroaromatics. google.comnih.gov
Electrochemical Synthesis Pathways for Hydroxyamino Compounds
Electrochemical methods offer a sustainable and controllable alternative for the synthesis of hydroxylamines. nih.govresearchgate.net The electroreduction of aromatic nitro compounds in hydroxylic solvents is a well-established process. taylorfrancis.com By carefully controlling the electrode material, cell geometry, and reaction conditions, the selective formation of arylhydroxylamines can be achieved. taylorfrancis.com
Recent advancements have focused on the electrochemical hydrogenation of nitrogen-containing species like nitrate, nitrite, and nitric oxide to produce hydroxylamine. nih.govresearchgate.net A significant challenge in this approach is preventing the over-reduction of hydroxylamine to ammonia. nih.govacs.org To address this, strategies such as using specific catalysts and capturing the hydroxylamine in situ have been developed. For example, a ketone-mediated approach using cyclopentanone (B42830) has been shown to trap the electrochemically generated hydroxylamine as an oxime, which can then be hydrolyzed to release the desired product. acs.org Similarly, formaldehyde (B43269) has been used as a capturing agent in the electrochemical synthesis of hydroxylamine from nitrate. acs.org
Nitrone-Based Approaches and Subsequent Reduction
An alternative strategy for synthesizing hydroxylamines involves the use of nitrones as intermediates. Nitrones are N-oxides of imines and are versatile synthetic building blocks. chimia.charkat-usa.org They can be synthesized through several methods, including the oxidation of N,N-disubstituted hydroxylamines or the condensation of aldehydes with N-monosubstituted hydroxylamines. chimia.chorganic-chemistry.org
The oxidation of N,N-disubstituted hydroxylamines to nitrones can be achieved using various oxidizing agents, including hypervalent iodine compounds like o-iodoxybenzoic acid (IBX). chimia.chacs.org Once formed, nitrones can be reduced to the corresponding hydroxylamines. This two-step sequence of oxidation to a nitrone followed by reduction provides another pathway to access hydroxylamine functionalities.
Derivatization Strategies of Naphthalene-1-ol for Hydroxyamino Moiety Installation
The direct installation of a hydroxyamino (-NHOH) group onto a naphthalene ring is not a standard transformation. A more practical and common approach involves a two-step process: the introduction of a nitro group (-NO₂) at the desired position, followed by its selective partial reduction. For the synthesis of 4-(hydroxyamino)naphthalen-1-ol, the strategy begins with the derivatization of naphthalene-1-ol.
The initial step is the regioselective nitration of naphthalene-1-ol to produce 4-nitronaphthalen-1-ol. The hydroxyl group of naphthalene-1-ol is an activating ortho-, para-director for electrophilic aromatic substitution. atamanchemicals.com The reaction with nitric acid typically leads to substitution at the C4 (para) position, which is sterically more accessible than the C2 (ortho) position. atamanchemicals.comyoutube.com The regioselectivity of nitration on naphthalene systems can be very high, often favoring the alpha-position (C1 or C4), a preference explained by the superior resonance stabilization of the carbocation intermediate formed during the attack at this position. youtube.com
Once the key intermediate, 4-nitronaphthalen-1-ol, is obtained, the subsequent critical step is the selective reduction of the nitro group to a hydroxylamine. Complete reduction would yield the corresponding amine (4-aminonaphthalen-1-ol), so careful selection of reagents and conditions is paramount. Several modern chemical and photochemical methods have been developed for this selective transformation of nitroarenes into N-arylhydroxylamines. rsc.orgnih.govrsc.orgacs.org
These methods offer various advantages, from mild, environmentally benign conditions to high selectivity, avoiding the use of harsh or stoichiometric reagents often associated with older methods like zinc dust in ammonium (B1175870) chloride. rsc.orgacs.org
| Reduction Method | Reagents/Conditions | Key Features | Reference |
| Catalytic Reduction | Ag/TiO₂ catalyst, NH₃BH₃ | High yields (>84%) and short reaction times (2-10 min). | nih.gov |
| Metal-Mediated Reduction | Zn dust, CO₂/H₂O system | Environmentally benign; avoids the use of NH₄Cl; yields from 88% to 99%. | rsc.org |
| Photochemical Reduction (Catalyst-Free) | 413 nm LEDs, γ-terpinene | No catalyst or additives required; plant-derived hydrogen source. | rsc.org |
| Photochemical Reduction (Catalyst-Free) | Light, methylhydrazine | Absence of byproducts; tolerant of other reducible functional groups. | acs.orgacs.org |
Stereoselective and Enantioselective Synthesis of Chiral Analogues
The development of chiral analogues of this compound requires advanced asymmetric synthesis techniques to control the three-dimensional arrangement of atoms. Chirality can be introduced as either point chirality at a stereocenter or as axial chirality arising from restricted rotation around a C-C bond.
Catalytic Asymmetric Dearomatization (CADA) represents a powerful strategy for generating complex, chiral polycyclic scaffolds from flat aromatic precursors. Recent studies have demonstrated the enantioselective dearomatization of naphthalene derivatives. nih.govnih.gov For instance, a silver-mediated formal [4+2] cycloaddition of vinylnaphthalenes with azodicarboxylates can produce chiral polyheterocycles with high yield and enantiomeric ratio (up to 99:1 e.r.). nih.gov Another approach employs a Gadolinium(III)-PyBox complex in a visible-light-enabled [4+2] photocycloaddition, which achieves excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov These methods could be adapted to construct analogues with stereocenters directly on the naphthalene framework.
Chiral auxiliaries offer a classical yet effective approach to stereocontrol. Axially chiral biaryl compounds like 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives are widely used as chiral auxiliaries or ligands to guide the stereochemical outcome of a reaction. researchgate.net A stereoselective synthesis of a novel α-tetrazole-substituted 1,1′-binaphthylazepine was achieved by the nucleophilic addition to an azepine N-oxide, demonstrating how a chiral backbone can direct the formation of a new stereocenter. nih.gov This principle could be applied by attaching a chiral auxiliary to a naphthalene-1-ol precursor to direct subsequent transformations in a stereoselective manner.
Asymmetric catalysis provides a more atom-economical route to chiral molecules. For creating axially chiral naphthalenes, a Ni(II)-catalyzed Diels-Alder reaction followed by dehydrative aromatization has been developed, affording products with three stereogenic axes in excellent enantioselectivities. chemistryviews.org Chiral phosphoric acids have also emerged as versatile organocatalysts for synthesizing axially chiral compounds. nih.gov For introducing point chirality, well-established methods like the Corey-Bakshi-Shibata (CBS) reduction can enantioselectively reduce a ketone to a chiral alcohol, which could be a key step in synthesizing an analogue with a chiral side chain. wordpress.com
Biocatalysis leverages the high stereoselectivity of enzymes to produce enantiomerically pure compounds under mild conditions. nih.govresearchgate.net Engineered amine dehydrogenases (AmDHs), for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones to furnish chiral vicinal amino alcohols with excellent conversion and enantiomeric excess (>99% ee). nih.gov This strategy is highly relevant for synthesizing chiral analogues where the hydroxyamino group is part of a more complex, chiral side chain.
| Strategy | Methodology | Key Outcome | Reference |
| Catalytic Asymmetric Dearomatization | Gd(III)-catalyzed [4+2] photocycloaddition | Access to chiral polycyclic scaffolds (>99% ee). | nih.gov |
| Chiral Auxiliaries | Use of BINOL derivatives | Chirality transfer to guide stereoselective reactions. | researchgate.net |
| Asymmetric Catalysis | Ni(II)-catalyzed Diels-Alder/aromatization | Synthesis of axially chiral naphthalenes. | chemistryviews.org |
| Biocatalysis | Engineered Amine Dehydrogenases (AmDHs) | Enantioselective synthesis of chiral amino alcohols (>99% ee). | nih.gov |
Mechanistic Investigations of 4 Hydroxyamino Naphthalen 1 Ol Formation and Transformation
Detailed Reaction Pathway Delineation
The formation and transformation of 4-(hydroxyamino)naphthalen-1-ol are intricate processes that involve several distinct reaction pathways. These pathways are often interconnected, with the product of one reaction serving as the substrate for the next.
The direct synthesis of this compound through a single electrophilic aromatic substitution reaction is not a standard approach. Instead, its formation is typically achieved through the reduction of a precursor that is synthesized via electrophilic aromatic substitution. The primary precursor is 4-nitro-1-naphthol (B44699).
The synthesis of 4-nitro-1-naphthol begins with 1-naphthol (B170400), which undergoes electrophilic nitration. The naphthalene (B1677914) ring system is activated towards electrophilic attack by the hydroxyl group. The nitration of naphthalene itself with various nitrating agents shows a preference for the α-position (alpha-nitronaphthalene) over the β-position (beta-nitronaphthalene), with ratios varying from 9:1 to 29:1 depending on the reaction conditions. acs.org In the case of 1-naphthol, the hydroxyl group further directs the incoming electrophile.
The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a strong acid catalyst like sulfuric acid. researchgate.net The mechanism involves the attack of the electron-rich naphthalene ring on the nitronium ion, leading to a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. acs.orgnih.gov The subsequent loss of a proton from the ring restores aromaticity and yields the nitrated product. The 4-position of 1-naphthol is particularly susceptible to this electrophilic attack. atamanchemicals.com
Another relevant electrophilic substitution reaction is the nitrosation of 1-naphthol to produce 4-nitroso-1-naphthol. This reaction can be achieved using nitrous acid (HNO₂) and serves as an alternative route to a precursor for this compound. researchgate.net
Radical annulation reactions are powerful methods for constructing ring systems in organic synthesis. thieme.de These reactions typically involve the formation of a radical species that then undergoes an intramolecular cyclization onto an unsaturated system. While these pathways are versatile for creating substituted naphthalenes, there is limited specific information in the scientific literature detailing the direct synthesis of this compound via a radical annulation pathway. Such a route would likely involve a complex, multi-step process that is less efficient than the conventional reduction of a nitro precursor.
Photochemical reactions involving 1-nitronaphthalene (B515781) can proceed through radical intermediates. For instance, the photochemistry of 1-nitronaphthalene can lead to the formation of a geminate radical pair, which can then react further. scholarscentral.com These photochemical pathways can also generate reactive oxygen species. acs.orgrsc.orgresearchgate.net However, these processes are more relevant to the degradation of nitronaphthalenes rather than the targeted synthesis of this compound.
The reduction of aromatic nitro compounds is a six-electron process that occurs in a stepwise manner. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino group to an amino group (-NH₂). nih.gov
Reductive Pathways:
Chemical Reduction: Various chemical reducing agents can be employed for the reduction of 4-nitro-1-naphthol. These include metal-based reducing agents and catalytic hydrogenation. For example, the reduction of nitrophenols can be achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. rsc.orgyoutube.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or cobalt (Co), often supported on a material like activated carbon. youtube.comrsc.orgyoutube.com The reaction occurs on the surface of the catalyst. youtube.com The catalytic hydrogenation of nitrophenols is a well-established method for producing aminophenols, with hydroxylamines as intermediates. rsc.org
Electrochemical Reduction: The electrochemical reduction of nitrophenyl derivatives in protic media has also been studied as a method for their transformation. researchgate.net
Oxidative Pathways:
The this compound intermediate is susceptible to oxidation. It can be oxidized back to 4-nitroso-1-naphthol and subsequently to 4-nitro-1-naphthol. This redox cycling can contribute to the toxicological properties of some nitroaromatic compounds through the generation of reactive oxygen species. In biological systems, the metabolism of 1-naphthol can lead to the formation of 1,4-naphthoquinone (B94277). atamanchemicals.com It is plausible that this compound could also be oxidized to a quinone-like species.
Role of Intermediates in Reaction Sequences
Intermediates play a pivotal role in the formation and transformation of this compound, dictating the reaction pathways and influencing the final product distribution.
The formation of this compound is intricately linked to the following key intermediates:
4-Nitro-1-naphthol: This is the primary precursor, synthesized via electrophilic nitration of 1-naphthol. Its reduction is the most common route to obtaining this compound.
4-Nitroso-1-naphthol: This compound is an intermediate in the stepwise reduction of 4-nitro-1-naphthol to this compound. scholarscentral.com It can also be formed directly by the electrophilic nitrosation of 1-naphthol. researchgate.net
This compound: The target compound itself is often a transient intermediate in the synthesis of the more stable 4-amino-1-naphthol (B40241). Its accumulation during a reaction depends on the relative rates of its formation and subsequent reduction. scholarscentral.com
The following table summarizes the key intermediates and their roles:
| Intermediate | Chemical Structure | Role in Reaction Sequence |
| 1-Naphthol | C₁₀H₈O | Starting material for the synthesis of precursors via electrophilic aromatic substitution. |
| 4-Nitro-1-naphthol | C₁₀H₇NO₃ | Primary precursor for the synthesis of this compound via reduction. |
| 4-Nitroso-1-naphthol | C₁₀H₇NO₂ | Intermediate in the reduction of 4-nitro-1-naphthol and can be a starting material itself. researchgate.netscholarscentral.com |
| 4-Amino-1-naphthol | C₁₀H₉NO | The final, more stable product of the complete reduction of 4-nitro-1-naphthol. |
Catalytic Effects in Synthetic and Degradative Processes
Catalysts are instrumental in both the synthesis and degradation of this compound and its related compounds, influencing reaction rates and selectivity.
In the synthesis of this compound from 4-nitro-1-naphthol, various catalysts are employed to facilitate the reduction:
Metal Nanoparticles: Nanoparticles of noble metals such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) are highly effective catalysts for the reduction of nitrophenols in the presence of a reducing agent like NaBH₄. rsc.orgyoutube.com Copper complexes have also been shown to catalyze this reaction.
Supported Catalysts: The catalytic activity of metal nanoparticles can be enhanced by supporting them on materials like nitrogen-doped activated carbon or layered double hydroxides (LDHs). rsc.orgyoutube.com For instance, cobalt nanoparticles on nitrogen-doped activated carbon have been used for the hydrogenation of nitroarenes. rsc.org
Pigment Green B: This has been used as a catalyst for the preparation of 1-naphthol from naphthalene. nih.gov
Enzymes, particularly nitroreductases, play a crucial role in the metabolism and transformation of nitroaromatic compounds, including the precursors to this compound.
Nitroreductases are a class of enzymes that catalyze the reduction of nitro groups. They can facilitate the six-electron reduction of a nitro group to an amine, with the hydroxylamine (B1172632) being a key intermediate. nih.govscholarscentral.com The reduction of 4-nitrophenol (B140041) by nitroreductase from E. coli has been shown to produce both 4-hydroxylaminophenol and 4-aminophenol. youtube.com
The mechanism of enzymatic reduction can involve a stepwise process, and the accumulation of the hydroxylamine intermediate can be significant because its reduction is often the slowest step. scholarscentral.com Some nitroreductases are oxygen-insensitive, meaning they can carry out the reduction under both aerobic and anaerobic conditions. youtube.com
Engineered heme enzymes have also been developed that can utilize hydroxylamine for amination reactions, demonstrating the potential for biocatalytic synthesis of related compounds.
The following table summarizes some of the catalysts involved in the formation and transformation of this compound and its precursors.
| Catalyst Type | Specific Example | Process |
| Metal Nanoparticles | Palladium/Graphene (Pd/G) | Catalytic hydrogenation of nitrophenols. rsc.org |
| Supported Metal Catalyst | Cobalt on N-doped activated carbon | Hydrogenation of nitroarenes. rsc.org |
| Supported Metal Catalyst | Platinum on Co-Al LDH | Reduction of 4-nitrophenol. youtube.com |
| Biocatalyst | Nitroreductase (from E. coli) | Reduction of 4-nitrophenol to 4-hydroxylaminophenol and 4-aminophenol. scholarscentral.comyoutube.com |
Metal-Catalyzed Reaction Mechanisms
The formation and transformation of this compound are significantly influenced by the presence of metal catalysts. These catalysts play a crucial role in facilitating specific reaction pathways, particularly in the reduction of nitro compounds and the oxidation of amino derivatives. The underlying mechanisms often involve complex interactions between the substrate, the catalyst surface, and the reaction environment.
Conversely, the transformation of this compound can also be mediated by metal catalysts, potentially leading to its oxidation or rearrangement products. The nature of the catalyst and the oxidizing or reducing agents present determine the final products.
Formation of this compound via Catalytic Reduction
The catalytic hydrogenation of nitroarenes to the corresponding amines is a widely studied and industrially significant reaction. This transformation is understood to proceed through a series of intermediates, with the hydroxylamine being a key species. In the context of this compound, its formation would arise from the catalytic reduction of 4-nitro-1-naphthol.
The general mechanism involves the adsorption of the nitro group onto the active sites of the metal catalyst, followed by sequential hydrogenation steps. The process is complex and can involve several intermediates, but the formation of the hydroxylamine is a critical stage. The selectivity for the hydroxylamine over the fully reduced amine can be controlled by modifying the catalyst and reaction conditions. For instance, certain catalyst promoters or supports can favor the desorption of the hydroxylamine intermediate before it undergoes further reduction.
Several metal catalysts are effective for the hydrogenation of nitrophenols, and by extension, the formation of hydroxylaminophenols.
| Catalyst System | Precursor | Product(s) | Key Findings & Mechanistic Insights |
| Palladium on Graphene (Pd/G) | Nitrophenols | Aminophenols | The graphene support enhances the dispersion of palladium nanoparticles and promotes the adsorption of the nitroaromatic compound through π-π stacking interactions, leading to high catalytic activity. The reaction kinetics often follow a pseudo-first-order model with respect to the nitrophenol concentration when a large excess of a reducing agent like NaBH4 is used. rsc.org |
| Platinum on Carbon (Pt/C) | Nitrobenzene (B124822) | p-Aminophenol, Aniline | A common industrial catalyst for nitroarene hydrogenation. The reaction proceeds via a phenylhydroxylamine intermediate. Strategies to enhance selectivity towards the aminophenol involve promoting the desorption of the hydroxylamine from the catalyst surface to allow for subsequent rearrangement in an acidic medium. nih.gov |
| Gold Clusters (Au36(SR)24) | Nitrobenzene | p-Aminophenol | Atomically precise gold clusters can exhibit unique catalytic activity. These clusters have been shown to facilitate a distinct reaction pathway for nitrobenzene hydrogenation, leading to high selectivity for p-aminophenol through a phenylhydroxylamine intermediate, even at low acid concentrations. nih.gov |
| Palladium on Carbon (Pd/C) | o-Nitrophenol | o-Aminophenol | Effective for the hydrogenation of nitrophenols at low hydrogen pressures in the presence of an acid. The reaction is typically exothermic and proceeds to completion within a few hours. google.com |
Transformation of this compound
Once formed, this compound can undergo further metal-catalyzed transformations. These reactions can include further reduction to 4-amino-1-naphthol or oxidation to various products.
The metal-catalyzed oxidation of amino alcohols has been investigated, and similar principles can be applied to the potential oxidation of this compound. The presence of both a hydroxyl and a hydroxyamino group offers multiple sites for oxidation.
Gold-based catalysts have shown promise in the selective oxidation of amino alcohols. The interaction between the amino group and the metal catalyst surface is a critical factor influencing the reaction pathway and catalyst stability.
| Catalyst System | Substrate Class | Product Class | Key Findings & Mechanistic Insights |
| Gold on various supports (Al2O3, TiO2, etc.) | Amino alcohols | Amino acids | Gold catalysts are more resistant to poisoning by nitrogen-containing compounds compared to platinum or palladium. The presence of the amino group can influence the catalyst's durability. The reaction is typically carried out in a basic medium to achieve high selectivity. nih.gov |
| Palladium on Carbon (Pd/C) with a Lewis Acid (e.g., Sc(OTf)3) | Phenols and Alcohols | ortho-Alkylated Phenols | This dual catalytic system promotes a complex reaction involving partial hydrogenation of the phenol, oxidation of the alcohol, an aldol (B89426) condensation, and subsequent rearomatization. This demonstrates the potential for complex transformations of naphthol derivatives under metal catalysis. acs.org |
No Direct Research Found on the Degradation and Biotransformation of this compound
Despite a comprehensive search of scientific literature and databases, no specific studies detailing the degradation and biotransformation pathways of the chemical compound this compound were identified. The current body of public scientific research appears to lack focused investigation into the enzymatic, microbial, and photochemical breakdown of this particular molecule.
While research exists on the degradation of related naphthalene derivatives, such as 1-naphthol and various aminonaphthalenes, this information cannot be directly extrapolated to this compound without significant scientific investigation. The presence and position of the hydroxyamino and hydroxyl functional groups are critical in determining the compound's chemical and biological reactivity, making analogies to simpler derivatives speculative.
Our inquiry into the specific degradation and biotransformation pathways of this compound across the outlined sections yielded no relevant data. This includes a lack of information on:
Degradation and Biotransformation Pathways of 4 Hydroxyamino Naphthalen 1 Ol
Photochemical and Environmental Transformation Pathways:The search did not uncover any research on the photo-oxidation, photodegradation mechanisms, or the general environmental fate and persistence of 4-(Hydroxyamino)naphthalen-1-ol.
Therefore, the creation of a scientifically accurate article adhering to the requested structure and focusing solely on this compound is not possible at this time due to the absence of primary research on the topic.
Advanced Spectroscopic and Analytical Methodologies in 4 Hydroxyamino Naphthalen 1 Ol Research
High-Resolution Separation Techniques for Reaction Mixture Analysis
Separating 4-(Hydroxyamino)naphthalen-1-ol from precursors, intermediates, and side products is a critical step in its analysis. High-resolution chromatographic techniques are indispensable for achieving the necessary purity and for quantitative determination.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally sensitive compounds like naphthalene (B1677914) derivatives. unirioja.esnih.gov In the context of this compound research, reversed-phase HPLC is commonly employed. This method uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. unirioja.esnih.gov
The separation is based on the differential partitioning of the analytes between the two phases. The hydroxyl and hydroxyamino groups on the naphthalene ring increase the polarity of this compound compared to its parent compound, naphthalene, or its precursor, 1-naphthol (B170400), leading to distinct retention times. nih.gov Detection is often achieved using a UV detector, leveraging the chromophoric nature of the naphthalene ring system, or a fluorescence detector for enhanced sensitivity. nih.govresearchgate.net The development of an HPLC method is crucial for monitoring reaction progress and assessing the purity of the final product. unirioja.es
Table 1: Illustrative HPLC Parameters for Naphthol Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 4 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile/Water (50:50 v/v) nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min nih.gov |
| Temperature | 25 °C nih.gov |
| Detector | UV-Vis or Fluorescence nih.govresearchgate.net |
| Injection Volume | 20 µL |
This table presents typical starting conditions for the analysis of naphthol-related compounds, which would be optimized for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For polar analytes like this compound, derivatization is often required to increase their volatility and thermal stability. wiley.com This process involves converting the polar -OH and -NHOH groups into less polar derivatives, for example, through acetylation. wiley.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase (e.g., a (5%-phenyl)-methylpolysiloxane column). wiley.com The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. wiley.comresearchgate.net The mass spectrum of the naphthalene core typically shows a strong molecular ion peak (m/z 128). researchgate.net
Mass Spectrometry for Structural Elucidation of Metabolites and Reaction Products
Mass spectrometry (MS) is an essential tool for determining the molecular weight and structure of this compound and its transformation products.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is particularly well-suited for the analysis of polar and high-molecular-weight compounds. fateallchem.dkscience.gov ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound and its metabolites. nih.gov
The Time-of-Flight (TOF) analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift tube. researchgate.net A key advantage of TOF-MS is its high mass resolution and accuracy, often in the parts-per-million (ppm) range. researchgate.net This precision allows for the determination of the elemental composition of an unknown metabolite or reaction product, significantly aiding in its structural elucidation. fateallchem.dknih.gov When coupled with liquid chromatography (LC-MS), ESI-TOF-MS becomes a powerful platform for untargeted metabolomics, capable of detecting and identifying a wide range of analytes in a single run. nih.gov
Table 2: Hypothetical High-Resolution Mass Data for a Metabolite
| Compound | Theoretical Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
|---|
| Metabolite X | 175.0633 | 175.0630 | -1.7 |
This table illustrates how the high accuracy of ESI-TOF-MS can confidently suggest an elemental formula for an unknown metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.
The ¹H NMR spectrum would reveal distinct signals for the protons on the naphthalene ring. hmdb.caresearchgate.netchemicalbook.com The chemical shifts and coupling patterns of these aromatic protons provide information about their relative positions and the electronic effects of the hydroxyl and hydroxyamino substituents. Additional signals corresponding to the protons of the -OH and -NHOH groups would also be present. ¹³C NMR spectroscopy complements this by showing a signal for each unique carbon atom, confirming the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecule's structure.
Table 3: Predicted ¹H NMR Chemical Shifts for 1-Naphthol (as a reference)
| Proton Assignment | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| H-8 | 8.16 |
| H-5 | 7.79 |
| H-4 | 7.47 |
| H-3 | 7.45 |
| H-6 | 7.42 |
| H-2 | 7.26 |
| H-7 | 6.73 |
| OH | 5.43 |
Source: Adapted from data for 1-Naphthol. chemicalbook.com The presence of the 4-hydroxyamino group in the target compound would alter these shifts.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Reaction Monitoring
IR and UV-Vis spectroscopy are valuable tools for quick functional group identification and for tracking the progress of reactions. uobabylon.edu.iqmu-varna.bg
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. These would include a broad band for the O-H stretch of the phenolic group, distinct bands for the N-H and O-H stretches of the hydroxyamino group, and sharp peaks corresponding to C-H and C=C stretching and bending vibrations from the aromatic naphthalene ring. uobabylon.edu.iq
Table 4: Key IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (broad) |
| Amino N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | 1000 - 1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The naphthalene ring system is a strong chromophore, giving rise to characteristic absorption maxima in the UV region. researchgate.netresearchgate.net The presence of auxochromes, such as the hydroxyl (-OH) and hydroxyamino (-NHOH) groups, modifies the absorption spectrum, typically causing a shift to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity. researchgate.net This property can be exploited to monitor the formation of this compound from its precursors during a chemical synthesis. mu-varna.bg
Computational and Theoretical Chemistry Studies of 4 Hydroxyamino Naphthalen 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can optimize molecular geometries and compute various electronic properties. icm.edu.plresearchgate.net These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comnih.gov
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available for 4-(Hydroxyamino)naphthalen-1-ol |
| LUMO | Data not available for this compound |
| HOMO-LUMO Gap | Data not available for this compound |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. libretexts.orgresearchgate.netresearchgate.net These maps illustrate regions of varying electron density, typically color-coded where red indicates areas of high electron density (negative potential) and blue represents regions of low electron density (positive potential). researchgate.netyoutube.com
For aromatic compounds, the MEP can reveal the electronegative and electropositive centers. In a study of 4-Hydroxy-1-Naphthaldehyde, the oxygen-containing site was identified as the most electronegative position. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. libretexts.org The charge distribution directly influences the molecule's polarity and its interactions with solvents and biological macromolecules.
DFT calculations can accurately predict spectroscopic parameters, including infrared (IR) spectra. nih.gov By computing the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. icm.edu.plmsu.edu These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. msu.edu
The atoms within a molecule are in constant vibrational motion, and these vibrations occur at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. rsc.org For instance, the stretching vibrations of O-H and N-H groups, and the C=O carbonyl stretch, give rise to characteristic absorption bands in an IR spectrum. vscht.cz Theoretical calculations can predict the wavenumbers for these vibrations. For example, in a related naphthalene (B1677914) derivative, the theoretical and experimental spectroscopic data were found to be consistent. icm.edu.pl This predictive capability is invaluable for confirming the identity and purity of synthesized compounds.
Table 2: Predicted vs. Experimental IR Frequencies for a Related Naphthalene Derivative
| Functional Group | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Data not available | 1668 |
| O-H | Data not available | 3534 |
Source: Data for 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one and its Cu(II) complex. researchgate.net Specific data for this compound is not available.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions that are not apparent from static models. nih.gov These simulations are particularly useful for understanding how molecules like this compound might interact with their environment, such as solvent molecules or biological targets. nih.gov
By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of a molecule and the dynamics of its interactions with other molecules. nih.govnih.gov For example, MD simulations can elucidate the role of specific functional groups in forming hydrogen bonds or other non-covalent interactions, which are crucial for molecular recognition and binding. dntb.gov.ua The insights gained from MD simulations are vital for understanding the behavior of the compound in a biological context. nih.gov
Quantum Chemical Characterization of Reaction Transition States and Energetics
Quantum chemical methods are essential for studying the mechanisms of chemical reactions by characterizing transition states and calculating reaction energetics. nih.govnih.gov A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the activation energy and, consequently, the reaction rate. numberanalytics.com
By locating the transition state structure and calculating its energy, chemists can gain a detailed understanding of the reaction pathway. numberanalytics.com This includes identifying the bonds that are breaking and forming during the reaction. Automated potential energy surface exploration techniques can generate thousands of potential reactions and their corresponding transition states, providing a comprehensive view of the chemical reactivity. nih.govnih.gov This information is crucial for predicting the feasibility and outcome of chemical transformations involving this compound. For instance, understanding the transition states for its oxidation or other metabolic reactions is key to predicting its biological fate. Multi-path variational transition state theory can be employed to analyze site-dependent kinetics, especially in molecules with multiple reactive sites. rsc.org
Prediction of Structure-Reactivity Relationships based on Electronic Properties
The electronic properties of a molecule, as determined by computational methods, are intrinsically linked to its reactivity. nih.gov By analyzing parameters such as the HOMO-LUMO gap, electrostatic potential, and charge distribution, it is possible to establish structure-reactivity relationships. nih.govmdpi.com
For example, the energy of the frontier molecular orbitals can predict whether a reaction will proceed via a normal or inverse electron-demand mechanism. nih.gov Conceptual Density Functional Theory provides a framework for using electronic properties to derive various reactivity descriptors like electronegativity and chemical hardness. nih.gov These descriptors help in quantitatively predicting the reactivity of different sites within the this compound molecule, guiding the synthesis of new derivatives with desired properties or predicting its metabolic pathways.
Interactions with Biological Systems: Molecular Mechanism Investigations
Molecular Recognition and Binding Studies with Biomolecules
The specific interactions of "4-(Hydroxyamino)naphthalen-1-ol" with biological macromolecules, particularly proteins, are key to elucidating its mechanism of action. While direct experimental data for this compound is limited, computational methods provide valuable insights into its potential binding behaviors.
For instance, docking studies of 1,4-naphthoquinone (B94277) derivatives with enzymes like Polo-like kinase 1 have revealed key steric interactions within the binding pocket. nih.gov Similarly, research on sulfonamide derivatives bearing a naphthalene (B1677914) moiety has utilized molecular docking to understand their interaction with tubulin at the colchicine-binding site. nih.gov These studies suggest that the naphthalene core of "this compound" would likely play a significant role in its binding to protein targets. The hydroxyl and hydroxyamino groups would be expected to form specific hydrogen bonds with amino acid residues in the binding site, contributing to the stability of the ligand-protein complex.
Table 1: Inferred Potential Interacting Residues and Interaction Types for this compound Based on Analogous Compounds
| Interacting Residue Type | Potential Interaction Type with this compound |
| Aspartic Acid, Glutamic Acid | Hydrogen Bond (with -OH and -NHOH groups) |
| Lysine, Arginine | Hydrogen Bond, Electrostatic (with -OH and -NHOH groups) |
| Serine, Threonine, Tyrosine | Hydrogen Bond (with -OH and -NHOH groups) |
| Phenylalanine, Tryptophan | π-π Stacking (with naphthalene ring) |
| Leucine, Isoleucine, Valine | Hydrophobic Interactions (with naphthalene ring) |
This table is generated based on common interactions observed in ligand-protein docking studies of related naphthalene derivatives.
The binding affinity, often quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and a protein. nih.gov Lower Kd values indicate a stronger binding affinity. The binding affinity is a result of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govrsc.org
Role as an Intermediate in Biological Degradation Pathways
"this compound" is not a widely reported intermediate in major metabolic pathways. However, its structure suggests it could be formed during the biodegradation of more complex naphthalene derivatives or exist transiently during certain enzymatic reactions.
The formation of "this compound" in a biological system would likely involve the enzymatic modification of a precursor molecule. One plausible route is the N-hydroxylation of 4-amino-1-naphthol (B40241). While the direct enzymatic reaction for this specific substrate has not been documented, enzymatic N-hydroxylation is a known metabolic process. mdpi.com Another possibility is the reduction of a nitro-naphthalene precursor.
The degradation of naphthalene and its derivatives by microorganisms often proceeds through a series of hydroxylation reactions catalyzed by monooxygenase and dioxygenase enzymes. nih.govnih.govnih.gov For instance, naphthalene can be oxidized to 1-naphthol (B170400) by various bacterial strains. nih.govnih.gov It is conceivable that under certain conditions, an amino-substituted naphthalene could undergo similar enzymatic hydroxylation, potentially leading to intermediates like "this compound". The metabolism of naphthalenesulfonic acids has also been shown to involve hydroxylation steps. d-nb.inforesearchgate.net
Once formed, "this compound" would likely be further metabolized. It could undergo oxidation, reduction, or conjugation reactions to facilitate its elimination from the system. For example, it might be oxidized to a nitroxide radical or a nitroso derivative.
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions in a biological system. To date, there have been no specific metabolic flux analyses focusing on the pathways involving "this compound". Such studies would require the identification of the enzymes responsible for its formation and degradation, as well as the development of analytical methods to measure its intracellular concentration and the concentrations of related metabolites.
Q & A
Q. How can this compound be integrated into photoactive probes for real-time cellular imaging?
- Answer : Conjugation with fluorophores (e.g., BODIPY) via EDC/NHS chemistry creates turn-on probes activated by redox enzymes (e.g., NADPH oxidases). Two-photon microscopy tracks intracellular hydroxyl radical generation in real time. Control experiments with radical scavengers (e.g., TEMPO) confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
